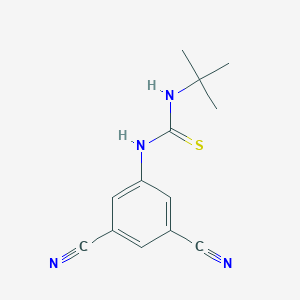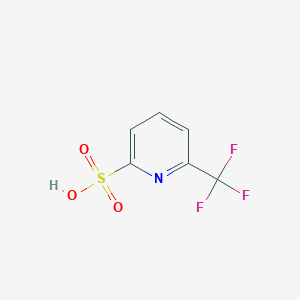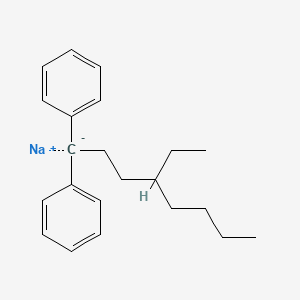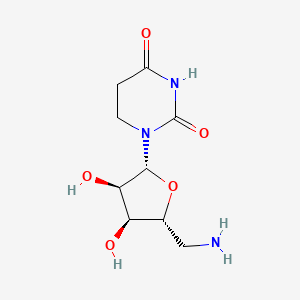
Thiourea, N-(3,5-dicyanophenyl)-N'-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)- is a thiourea derivative characterized by the presence of a 3,5-dicyanophenyl group and a tert-butyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)-, the synthesis might involve the reaction of 3,5-dicyanophenyl isothiocyanate with tert-butylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinyl or sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiourea molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives can yield sulfinyl or sulfonyl compounds, while reduction can produce amines.
科学的研究の応用
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用機序
The mechanism of action of thiourea derivatives involves interactions with molecular targets such as enzymes and receptors. These interactions can mod
特性
CAS番号 |
185500-55-4 |
|---|---|
分子式 |
C13H14N4S |
分子量 |
258.34 g/mol |
IUPAC名 |
1-tert-butyl-3-(3,5-dicyanophenyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-13(2,3)17-12(18)16-11-5-9(7-14)4-10(6-11)8-15/h4-6H,1-3H3,(H2,16,17,18) |
InChIキー |
LQPXEDRSDWRQKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC(=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)




![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)


![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)

![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
